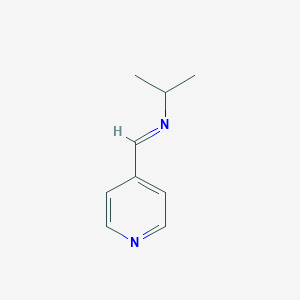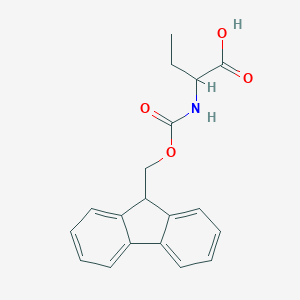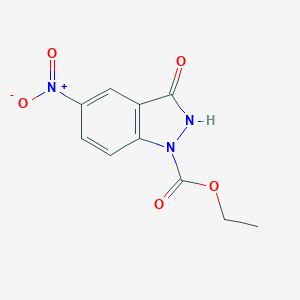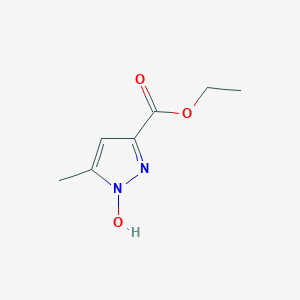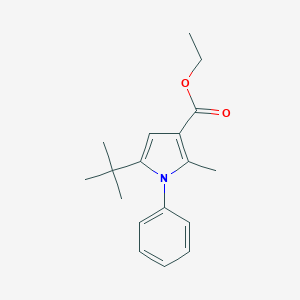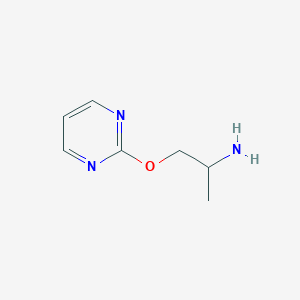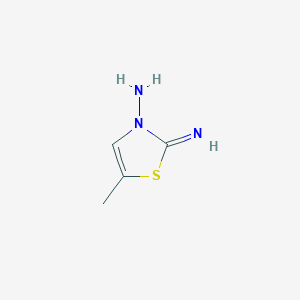
2,3-di(propan-2-yl)-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-di(propan-2-yl)-2H-furan-5-one, also known as IPPF, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of furanones and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways in cancer cells. It has been shown to inhibit the AKT and ERK pathways, which are involved in cell proliferation and survival. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2,3-di(propan-2-yl)-2H-furan-5-one has a low toxicity profile and does not cause significant adverse effects. It has been shown to be well-tolerated in animal models and has not shown any significant toxicity in human trials. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing adverse effects. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have good bioavailability and can be easily administered orally. However, one limitation of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2,3-di(propan-2-yl)-2H-furan-5-one. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one and its potential therapeutic applications. Future research could also focus on the development of new formulations of 2,3-di(propan-2-yl)-2H-furan-5-one to improve its solubility and bioavailability. Finally, studies are needed to determine the long-term safety and efficacy of 2,3-di(propan-2-yl)-2H-furan-5-one in human trials.
Synthesemethoden
2,3-di(propan-2-yl)-2H-furan-5-one can be synthesized using a multistep reaction involving the condensation of 2,3-pentanedione with isopropyl alcohol, followed by cyclization with concentrated sulfuric acid. The yield of this reaction is approximately 70%. The purity of the synthesized compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,3-di(propan-2-yl)-2H-furan-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have potential as a neuroprotective agent and has been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
164410-36-0 |
|---|---|
Produktname |
2,3-di(propan-2-yl)-2H-furan-5-one |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,3-di(propan-2-yl)-2H-furan-5-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)12-10(8)7(3)4/h5-7,10H,1-4H3 |
InChI-Schlüssel |
PWHIESNZEUBIDK-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(C)C |
Kanonische SMILES |
CC(C)C1C(=CC(=O)O1)C(C)C |
Synonyme |
2(5H)-Furanone,4,5-bis(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



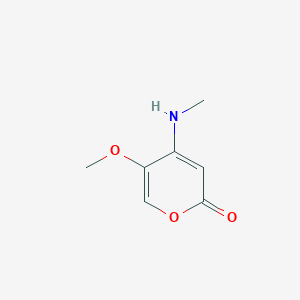
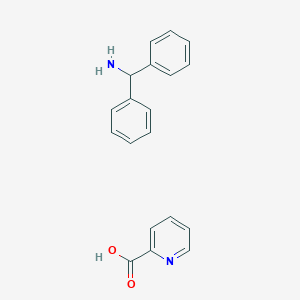
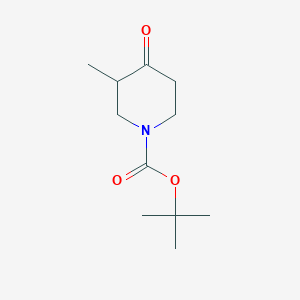
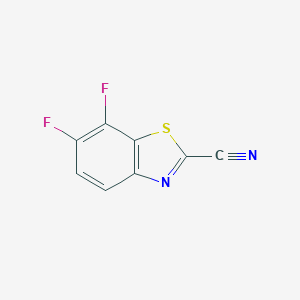


![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
